7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzo[c][1,2]oxaborole family, known for their pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of benzo[c][1,2]oxaborole with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The process involves heating the reactants in a suitable solvent, such as toluene or ethanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c][1,2]oxaborole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials, including hydrogels for wound healing.
Mechanism of Action
The mechanism of action of 7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 inhibitor, binding to the enzyme’s catalytic domain and preventing the breakdown of cyclic AMP (cAMP). This inhibition leads to reduced production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another benzo[c][1,2]oxaborole derivative used in the treatment of skin conditions.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer properties.
Uniqueness
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. Its ability to inhibit phosphodiesterase-4 with high specificity makes it a valuable compound for therapeutic applications, particularly in inflammatory diseases.
Properties
Molecular Formula |
C10H14BNO2 |
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Molecular Weight |
191.04 g/mol |
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propan-1-amine |
InChI |
InChI=1S/C10H14BNO2/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,13H,2,5-7,12H2 |
InChI Key |
GJFHQEOAPVQWMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCCN)O |
Origin of Product |
United States |
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